N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)butanamide
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Overview
Description
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)butanamide is a synthetic organic compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a chloro group at the 7th position and a methyl group at the 4th position on the benzothiazole ring, along with a butanamide side chain.
Mechanism of Action
Target of Action
The primary target of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)butanamide is Mycobacterium tuberculosis . This compound has shown potent inhibitory activity against this bacterium, making it a promising candidate for the development of new anti-tubercular drugs .
Mode of Action
The compound interacts with its target by binding to the DprE1 enzyme . This enzyme is essential for the biosynthesis of arabinogalactan, a key component of the mycobacterial cell wall. By inhibiting DprE1, the compound disrupts the formation of the cell wall, leading to the death of the bacterium .
Biochemical Pathways
The compound affects the arabinogalactan biosynthesis pathway . This pathway is responsible for the production of arabinogalactan, a complex carbohydrate that forms a crucial part of the mycobacterial cell wall. By inhibiting the DprE1 enzyme, the compound disrupts this pathway, leading to a deficiency in arabinogalactan and ultimately causing the death of the bacterium .
Result of Action
The result of the compound’s action is the inhibition of the growth of Mycobacterium tuberculosis . By disrupting the arabinogalactan biosynthesis pathway, the compound causes a deficiency in a key component of the bacterium’s cell wall, leading to its death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)butanamide typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization. One common method involves the reaction of 2-aminobenzenethiol with 4-chloro-3-methylbenzaldehyde in the presence of a base, such as sodium hydroxide, to form the benzothiazole ring. The resulting intermediate is then reacted with butanoyl chloride to introduce the butanamide side chain .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs green chemistry principles, such as microwave irradiation and one-pot multicomponent reactions, to enhance efficiency and reduce environmental impact. These methods allow for the rapid synthesis of benzothiazole compounds with high yields and minimal waste .
Chemical Reactions Analysis
Types of Reactions
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzothiazole derivatives .
Scientific Research Applications
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)butanamide has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
- N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)butanamide
- N-(benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide
Uniqueness
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)butanamide is unique due to its specific substitution pattern on the benzothiazole ring, which imparts distinct chemical and biological properties. The presence of the chloro and methyl groups at specific positions enhances its reactivity and potential as a pharmacologically active compound .
Properties
IUPAC Name |
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2OS/c1-3-4-9(16)14-12-15-10-7(2)5-6-8(13)11(10)17-12/h5-6H,3-4H2,1-2H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDEDERCACWOHGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NC2=C(C=CC(=C2S1)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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